

## YKL-05-099 Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | YKL-05-099 |           |
| Cat. No.:            | B611891    | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction: **YKL-05-099** is a potent and selective small-molecule inhibitor of Salt-Inducible Kinases (SIKs), demonstrating efficacy in various preclinical mouse models.[1] It acts as a pan-SIK inhibitor, targeting SIK1, SIK2, and SIK3, which are key regulators of inflammatory and metabolic pathways.[2][3] By inhibiting SIKs, **YKL-05-099** modulates the activity of downstream targets, including CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs), leading to its therapeutic effects in conditions such as inflammatory disorders, acute myeloid leukemia (AML), and osteoporosis.[1][4][5][6]

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **YKL-05-099** in mouse models, based on currently available data.

#### **Data Presentation**

Table 1: In Vitro Inhibitory Activity of YKL-05-099



| Target                                     | IC50 Value | Assay Type                |
|--------------------------------------------|------------|---------------------------|
| SIK1                                       | ~10 nM     | Competitive Binding Assay |
| SIK2                                       | ~40 nM     | Competitive Binding Assay |
| SIK3                                       | ~30 nM     | Competitive Binding Assay |
| SIK2 (human enzyme)                        | 0.04 μΜ    | Biochemical Assay         |
| MOLM-13 leukemia cells                     | 0.24 μΜ    | Proliferation Assay       |
| (Data sourced from references[2][3][7][8]) |            |                           |

Table 2: In Vivo Dosage and Administration of YKL-05-099 in Mouse Models



| Mouse Model                                                          | Dosage Range                 | Administration<br>Route | Vehicle                                                                      | Therapeutic<br>Effect                                                                           |
|----------------------------------------------------------------------|------------------------------|-------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Inflammatory Response (LPS- stimulated C57BL/6 mice)                 | 5 mg/kg - 50<br>mg/kg        | Intraperitoneal<br>(IP) | 5% N-methyl-2-<br>pyrrolidinone, 5%<br>Solutol HS15,<br>90% normal<br>saline | Reduced TNFα, increased IL-10, reduced HDAC5 phosphorylation. [3][9]                            |
| Acute Myeloid<br>Leukemia (MLL-<br>AF9 AML model<br>in C57BL/6 mice) | 6 mg/kg (once<br>daily)      | Intraperitoneal<br>(IP) | PBS + 25 mM<br>HCl                                                           | Attenuated disease progression, extended survival.[5]                                           |
| Osteoporosis<br>(Ovariectomized<br>C57BI/6J mice)                    | 6 mg/kg/day, 18<br>mg/kg/day | Intraperitoneal<br>(IP) | Not specified                                                                | Increased bone formation without increasing bone resorption.[6][8]                              |
| General In Vivo<br>Studies<br>(C57BL/6 mice)                         | 10 μmol/kg                   | Not specified           | Not specified                                                                | Increased bone formation rate, increased femoral osteoblasts, decreased femoral osteoclasts.[7] |

## **Signaling Pathway**

**YKL-05-099** inhibits SIKs, which under basal conditions, phosphorylate and lead to the cytoplasmic sequestration of class IIa HDACs and CRTCs.[9] Inhibition of SIKs allows these effector proteins to translocate to the nucleus and modulate gene expression. For instance, in the context of AML, SIK3 inhibition by **YKL-05-099** alters the phosphorylation state and nuclear localization of HDAC4, thereby suppressing the function of the transcription factor MEF2C.[5] [10]





Dephosphorylation (YKL-05-099 effect)

Dephosphorylation (YKL-05-099 effect)

Click to download full resolution via product page

Caption: YKL-05-099 inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.

# Experimental Protocols Protocol 1: General In Vivo Administration of YKL-05099

This protocol is adapted from studies investigating the anti-inflammatory effects of **YKL-05-099**. [9]



- 1. Animal Model:
- Male 8–10 week-old C57BL/6 mice.[2]
- 2. Reagent Preparation:
- Vehicle: Prepare a solution of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[3][9]
- YKL-05-099 Solution: Dilute YKL-05-099 in the prepared vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a solution where 100 μL contains 0.1 mg of YKL-05-099).
- 3. Administration:
- Administer the prepared YKL-05-099 solution via intraperitoneal (IP) injection.[3][9]
- For acute inflammation studies, **YKL-05-099** can be administered 15 minutes prior to stimulation with an inflammatory agent like lipopolysaccharide (LPS).[9]
- 4. Sample Collection:
- Euthanize mice at the desired time point post-administration via CO2 inhalation followed by cervical dislocation.[3][9]
- Collect serum and tissues (e.g., spleen) for downstream analysis such as immunoblotting for p-HDAC5 or cytokine measurement (ELISA).[3][9]

# Protocol 2: YKL-05-099 Treatment in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol is based on a study using a murine MLL-AF9 AML model.[5]

- 1. Animal Model and AML Induction:
- Use 8-week-old female C57BL/6 mice.
- Sublethally irradiate the mice (5.5 Gy).



- Transplant 500,000 RN2 cells (an MLL-AF9 AML cell line) into the mice via tail vein injection.
   [5]
- 2. Reagent Preparation:
- Vehicle: Prepare a solution of PBS with 25 mM HCl.[5]
- YKL-05-099 Solution: Dissolve YKL-05-099 in the vehicle to achieve a concentration for a 6 mg/kg dose.[5]
- 3. Administration:
- Begin treatment one day after cell transplantation.
- Administer 6 mg/kg of YKL-05-099 or vehicle via intraperitoneal (IP) injection once daily for 3 weeks.[5]
- 4. Monitoring and Endpoint:
- Monitor the development of AML through methods such as bioluminescence imaging if the cells are luciferase-tagged.
- Monitor animal survival. The endpoint is typically a humane endpoint based on disease progression or a predetermined study duration.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A typical workflow for an in vivo study using YKL-05-099 in a mouse model.



Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. Researchers should always consult relevant literature and conduct pilot studies to determine the optimal dosage and administration schedule for their particular mouse model and research question. All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YKL-05-099 Wikipedia [en.wikipedia.org]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [YKL-05-099 Application Notes and Protocols for Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611891#ykl-05-099-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com